molecular formula C18H10Cl2F3N3S B3011093 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1226458-01-0

2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B3011093
CAS No.: 1226458-01-0
M. Wt: 428.25
InChI Key: BMCBOLGEZPLVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile is a useful research compound. Its molecular formula is C18H10Cl2F3N3S and its molecular weight is 428.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metal-Based Chemotherapy

Research has explored the use of certain metal complexes, including those with imidazole derivatives, in the development of novel metal-based chemotherapy treatments for tropical diseases. One such study synthesized complexes using CuCl2 with imidazole derivatives in acetonitrile, demonstrating potential in vitro activity against epimastigotes of Trypanosoma cruzi, the causative agent of Chagas disease (Navarro et al., 2000).

Electrochemical Applications

A novel monomer incorporating an imidazole derivative was used for electrochemical copolymerization with ethylenedioxythiophene. This study focused on the synthesis of compounds with varying optical and electrochromic properties, emphasizing the potential of imidazole derivatives in developing materials with unique electronic characteristics (Soylemez et al., 2015).

Photophysical Studies

Another research avenue explored the photophysical properties of novel fluorophores derived from imidazole. These studies evaluated the compounds in various solvents and aimed to understand their absorption, emission, and thermal stability. This research highlights the potential use of imidazole derivatives in developing new fluorescent materials (Padalkar et al., 2015).

Antibacterial Applications

Imidazole derivatives have also been investigated for their antibacterial properties. One study designed a compound intended to act as a pro-drug, targeting anaerobic bacterial cells. This research underscores the potential of imidazole derivatives in the development of new antibacterial agents (Dickens et al., 1991).

Mechanism of Action

The mechanism of action of this compound is not clear from the search results. It would depend on the specific biological or chemical context in which the compound is used .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2F3N3S/c19-14-5-4-11(8-15(14)20)16-10-25-17(27-7-6-24)26(16)13-3-1-2-12(9-13)18(21,22)23/h1-5,8-10H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCBOLGEZPLVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=CN=C2SCC#N)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.